Bibrocathol

Catalog No.
S521190
CAS No.
6915-57-7
M.F
C6H2BiBr4O3
M. Wt
650.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bibrocathol

CAS Number

6915-57-7

Product Name

Bibrocathol

Molecular Formula

C6H2BiBr4O3

Molecular Weight

650.67 g/mol

InChI

InChI=1S/C6H2Br4O2.Bi.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h11-12H;;1H2/q;+2;/p-2

InChI Key

UXRNCOAKURWTIQ-UHFFFAOYSA-L

SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)O[Bi]O2.O

Solubility

Soluble in DMSO

Synonyms

bibrocathol, Noviform, Posiformin, tetrabromopyrocatechol bismuth

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)O[Bi]O2.O

Description

The exact mass of the compound Bibrocathol is 645.65 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. It belongs to the ontological category of organobromine compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bibrocathol, known scientifically as 4,5,6,7-Tetrabromo-1,3,2-benzodioxabismol-2-ol, is a topical antiseptic compound primarily used in the treatment of eyelid diseases, particularly blepharitis. It has been utilized for over a century and is marketed in formulations such as Posiformin® 2% and 5% eye ointments. The compound features a complex structure characterized by the presence of bromine atoms attached to a benzene ring, making it a member of the bromobenzene class of organic compounds .

Bibrocathol has demonstrated significant biological activity as an antiseptic agent. Clinical studies have shown that it effectively reduces symptoms associated with blepharitis, such as ocular discomfort and inflammation. In a randomized controlled trial, patients treated with bibrocathol exhibited greater improvement compared to those receiving placebo treatment, with statistically significant results (p < 0.0001) . Its mechanism of action is believed to involve antimicrobial properties that help in alleviating infections and inflammation of the eyelids.

The synthesis of bibrocathol typically involves the bromination of suitable aromatic precursors followed by complexation with bismuth compounds. While specific synthetic routes are not extensively detailed in available literature, the general approach includes:

  • Bromination: Introducing bromine atoms into the aromatic system.
  • Complexation: Reacting the brominated compound with bismuth salts to form the final product.

Advanced techniques like electron crystallography have also been employed to elucidate its structure from commercial formulations .

Bibrocathol is primarily used in ophthalmology for:

  • Treatment of Blepharitis: It is effective in managing symptoms associated with eyelid inflammation.
  • Antiseptic Use: Its antimicrobial properties make it suitable for treating minor infections around the eyes.
  • Ocular Irritation Relief: The compound is included in formulations aimed at alleviating discomfort caused by environmental factors or minor injuries .

Bibrocathol shares structural and functional similarities with several other compounds. Notable examples include:

Compound NameStructure TypePrimary UseUniqueness
ChloramphenicolAntibioticBroad-spectrum antibioticEffective against a wide range of bacteria but less specific for ocular use.
Benzalkonium ChlorideQuaternary ammonium compoundAntiseptic and preservativeCommonly used in eye drops but can cause irritation; bibrocathol is gentler on tissues.
TetracyclineAntibioticTreats bacterial infectionsBroad-spectrum but not specifically formulated for ocular conditions like bibrocathol.
BromhexineMucolytic agentRespiratory conditionsPrimarily used for respiratory issues rather than ocular applications.

Bibrocathol's unique combination of bismuth and multiple bromine substituents distinguishes it from these compounds, particularly its targeted application in ophthalmology and its specific efficacy against eyelid diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

650.65004 g/mol

Monoisotopic Mass

646.65414 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KJ20H1BLJ

Pharmacology

Bibrocathol is a bismuth derivative of tetrabromopyrocatechol used as a topical ointment for the treatment of blepharitis.

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX05 - Bibrocathol

Other CAS

6915-57-7

Wikipedia

Bibrocathol

Dates

Modify: 2024-02-18
1: Bezdetko PA, Sergienko N, Dyomin Y, Korol A, Nikitin N, Merzbacher M, Groß D, Kohnen R. Successful treatment of blepharitis with bibrocathol (Posiformin® 2 %). Graefes Arch Clin Exp Ophthalmol. 2012 Dec;250(12):1869-75. doi: 10.1007/s00417-012-2001-0. Epub 2012 Apr 25. PubMed PMID: 22527308; PubMed Central PMCID: PMC3501175.
2: Behrens-Baumann W, Niederdellmann C, Jehkul A, Kohnen R. [Bibrocathol eye ointment is efficacious in blepharitis. Results from a randomized, double-blind, controlled clinical trial]. Ophthalmologe. 2006 Nov;103(11):960-5. German. PubMed PMID: 17003947.
3: WITMER R. [Vesipan (novesin-noviform, calcium pantothenicum)-eye ointment]. Schweiz Med Wochenschr. 1954 Feb 27;84(9):275. Undetermined Language. PubMed PMID: 13156533.
4: BACHMANN C. [On the complexometric determination of bismuth in Noviform]. Pharm Prax. 1961;10:178-80. German. PubMed PMID: 13863722.
5: Wictorin A, Hansson C. Allergic contact dermatitis from a bismuth compound in an eye ointment. Contact Dermatitis. 2001 Nov;45(5):318. PubMed PMID: 11722506.
6: Behrens-Baumann W, Begall T. Antiseptics versus antibiotics in the treatment of the experimental conjunctivitis caused by Staphylococcus aureus. Ger J Ophthalmol. 1993 Nov;2(6):409-11. PubMed PMID: 8312825.
7: BACHMANN C. [On the complexometric bismuth determination in noviform (B. 6 supplement)]. Pharm Prax. 1961;10:178-80. German. PubMed PMID: 13863721.

Explore Compound Types